molecular formula C23H22N4O3S B11221671 N-[4-(dimethylamino)phenyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-[4-(dimethylamino)phenyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B11221671
M. Wt: 434.5 g/mol
InChI Key: GJSUKAVNKQPIIE-UHFFFAOYSA-N
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Description

N-[4-(DIMETHYLAMINO)PHENYL]-2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, a furan ring, and a dimethylaminophenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIMETHYLAMINO)PHENYL]-2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxaldehyde and an appropriate acylating agent.

    Attachment of the Dimethylaminophenyl Group: The dimethylaminophenyl group can be attached through a nucleophilic substitution reaction using 4-dimethylaminobenzyl chloride and a suitable base.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIMETHYLAMINO)PHENYL]-2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, reduced amines, and substituted aromatic compounds.

Scientific Research Applications

N-[4-(DIMETHYLAMINO)PHENYL]-2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-[4-(DIMETHYLAMINO)PHENYL]-2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as gefitinib and erlotinib, are used as anticancer agents.

    Furan Derivatives: Compounds like furan-2-carboxaldehyde and furfuryl alcohol are used in organic synthesis and materials science.

    Dimethylaminophenyl Compounds: Compounds such as dimethylaminophenyl sulfone are used in medicinal chemistry for their antimicrobial properties.

Uniqueness

N-[4-(DIMETHYLAMINO)PHENYL]-2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE is unique due to its combination of a quinazolinone core, a furan ring, and a dimethylaminophenyl group

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H22N4O3S/c1-26(2)17-11-9-16(10-12-17)24-21(28)15-31-23-25-20-8-4-3-7-19(20)22(29)27(23)14-18-6-5-13-30-18/h3-13H,14-15H2,1-2H3,(H,24,28)

InChI Key

GJSUKAVNKQPIIE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CO4

Origin of Product

United States

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